Imidazo[1,2-a]pyridine-3-carboximidamide
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Overview
Description
Imidazo[1,2-a]pyridine-3-carboximidamide is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and functionalization at the 3-position. The reaction conditions often involve the use of catalysts such as iodine or transition metals, and the reactions are typically carried out in solvents like dimethyl sulfoxide or ethanol .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput techniques and automated systems to ensure consistency and scalability. The choice of reagents and conditions is critical to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iodine, transition metals like palladium or copper.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-carboximidamide involves its interaction with specific molecular targets. For example, in the context of its antituberculosis activity, the compound may inhibit key enzymes involved in the biosynthesis of essential bacterial components. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine-3-carboxamide
- Imidazo[1,2-a]pyridine-3-carboxylic acid
- Imidazo[1,2-a]pyridine-3-carboxaldehyde
Comparison: Imidazo[1,2-a]pyridine-3-carboximidamide is unique due to its specific functional group at the 3-position, which can significantly influence its biological activity and chemical reactivity. Compared to its analogues, it may exhibit different pharmacokinetic properties and target specificities, making it a valuable compound for targeted drug design .
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine-3-carboximidamide |
InChI |
InChI=1S/C8H8N4/c9-8(10)6-5-11-7-3-1-2-4-12(6)7/h1-5H,(H3,9,10) |
InChI Key |
KTLHQIGZGRQTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=N)N |
Origin of Product |
United States |
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